Comprehensive Physicochemical and Synthetic Profiling of Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate
Comprehensive Physicochemical and Synthetic Profiling of Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate
Executive Summary
Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate is a highly functionalized, lipophilic donor-acceptor cyclopropane. Structurally, it features a rigid cyclopropane core that acts as a bioisosteric spacer, orienting the bulky, electron-donating 4-tert-butylphenyl group and the electron-withdrawing ethyl ester in a defined three-dimensional vector. This specific spatial arrangement minimizes the entropic penalty upon target binding, making it a highly valuable intermediate in modern drug discovery.
Derivatives of arylcyclopropanecarboxylates have gained significant traction in the development of anti-inflammatory agents, specifically as Phosphodiesterase 4 (PDE4) inhibitors[1] and modulators of leukotriene synthesis[2]. Furthermore, recent metabolomic profiling has identified its hydrolyzed free-acid analog in bioactive botanical extracts, underscoring its pharmacological relevance[3].
Physicochemical Profiling
Understanding the physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows (e.g., chromatographic separation) and biological systems (e.g., membrane permeability and lipophilicity).
| Property | Value / Description | Pharmacological / Synthetic Implication |
| IUPAC Name | Ethyl 2-(4-tert-butylphenyl)cyclopropane-1-carboxylate | Nomenclature standard for analytical reporting. |
| Molecular Formula | C₁₆H₂₂O₂ | Defines the mass-to-charge (m/z) ratio for MS. |
| Molecular Weight | 246.35 g/mol | Ideal for fragment-based drug design (FBDD). |
| Topological Polar Surface Area (TPSA) | 26.30 Ų | Highly membrane-permeable; excellent BBB penetration potential. |
| LogP (Predicted) | ~4.2 | High lipophilicity driven by the tert-butyl moiety; anchors into hydrophobic protein pockets. |
| H-Bond Donors / Acceptors | 0 / 2 | Relies on van der Waals and dipole interactions rather than direct hydrogen donation. |
| Physical State | Pale yellow to colorless viscous liquid | Requires handling via positive displacement pipettes or mass-based addition. |
Synthetic Methodology: Rhodium-Catalyzed Cyclopropanation
The most efficient and scalable method for synthesizing Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate is the transition-metal-catalyzed cyclopropanation of 4-tert-butylstyrene using ethyl diazoacetate (EDA)[4][5].
The Causality of Experimental Design
As an application scientist, it is imperative to understand why specific conditions are chosen:
-
Catalyst Selection: Dirhodium tetraacetate, Rh₂(OAc)₄, is selected over copper or cobalt alternatives for racemic synthesis due to its exceptional electrophilicity, which accelerates the decomposition of EDA into the active metal-carbenoid intermediate.
-
Reagent Addition Rate: EDA must be added via a syringe pump over several hours. Causality: Rapid addition leads to a high localized concentration of the rhodium-carbenoid and unreacted EDA, triggering a bimolecular side reaction that yields diethyl maleate and diethyl fumarate. Slow addition ensures the carbenoid reacts preferentially with the alkene.
-
Solvent Choice: Anhydrous dichloromethane (DCM) is utilized because it is non-coordinating. Coordinating solvents (like acetonitrile) would compete with EDA for the axial binding sites on the rhodium catalyst, stalling the catalytic cycle.
Self-Validating Experimental Protocol
Reagents: 4-tert-butylstyrene (10.0 mmol), Ethyl diazoacetate (12.0 mmol, typically 85% in toluene), Rh₂(OAc)₄ (0.01 mmol, 0.1 mol%), Anhydrous DCM (20 mL).
Step-by-Step Workflow:
-
System Preparation: Flame-dry a 50 mL two-neck round-bottom flask under a continuous argon stream to eliminate atmospheric moisture, which can hydrolyze the carbenoid to ethyl glycolate.
-
Substrate Loading: Add 4-tert-butylstyrene and Rh₂(OAc)₄ to the flask. Dissolve in 15 mL of anhydrous DCM. The solution will appear pale green/blue, characteristic of the Rh(II) resting state.
-
Controlled Addition: Dissolve EDA in 5 mL of DCM. Load into a gas-tight syringe and mount on a syringe pump. Introduce the EDA solution into the reaction flask at a rate of 1.25 mL/hour at room temperature.
-
In-Process Validation (Self-Validating Step): Monitor the reaction via FT-IR spectroscopy. Extract a 10 µL aliquot and analyze the ATR-IR spectrum. The reaction is actively proceeding if the intense diazo stretching frequency (~2110 cm⁻¹) is absent. Accumulation of this peak indicates catalyst poisoning.
-
Termination & Workup: Once addition is complete, stir for an additional 30 minutes. Pass the crude mixture through a short pad of silica gel (eluting with DCM) to remove the rhodium catalyst.
-
Chromatographic Separation: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes:Ethyl Acetate, 95:5).
-
Validation: The trans-isomer (major product) will elute first due to a lower dipole moment compared to the cis-isomer. Confirm stereochemistry via ¹H-NMR (the trans cyclopropane coupling constant Jtrans is typically 4-6 Hz, while Jcis is 8-10 Hz).
-
Mechanistic Pathway
The reaction proceeds via a concerted, asynchronous [2+1] cycloaddition. The diagram below illustrates the catalytic logic governing this transformation.
Catalytic cycle of Rh(II)-mediated cyclopropanation of 4-tert-butylstyrene.
Pharmacological Relevance & Downstream Applications
While Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate is primarily a synthetic intermediate, its structural motifs are highly deliberate in medicinal chemistry:
-
Anti-Inflammatory & Anti-Hyperuricemic Potential: Saponification of this ester yields 2-(4-tert-butylphenyl)cyclopropanecarboxylic acid. Recent GC-MS profiling of the ethanol extract of Arcangelisia flava (yellow wood stems) identified this specific acid (isomer 2) as a bioactive constituent. Research indicates that this cyclopropanecarboxylate derivative acts as an anti-inflammatory agent by modulating inflammatory mediators and exhibits xanthine oxidase inhibitory effects, making it a candidate for hyperuricemia treatment[3].
-
PDE4 Inhibition: The cyclopropanecarboxylate scaffold is a proven pharmacophore in the design of PDE4 inhibitors, which are critical for treating conditions like atopic dermatitis and COPD. Compounds such as LEO 39652 utilize cyclopropane rings to optimally position lipophilic groups within the PDE4 catalytic domain, elevating intracellular cAMP and suppressing pro-inflammatory cytokines (e.g., TNF-α)[1][6].
-
Steric Anchoring: The tert-butyl group on the phenyl ring is not merely a spectator. In target-based drug design, this bulky, highly lipophilic moiety is used to fill deep, hydrophobic pockets within target enzymes (such as cyclooxygenases or leukotriene C4 synthase)[2][7], drastically increasing residence time and binding affinity.
References
-
GC-MS Analysis Of Bioactive Compounds From Ethanol Extract Of Yellow Wood Stems (Arcangelisia flava) AS Anti-Inflammatory And Anti-Hyperuricemia Source: ResearchGate URL:[Link]
-
Methods for the synthesis of donor-acceptor cyclopropanes Source: ResearchGate URL:[Link]
-
Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate (LEO 39652), a Novel “Dual-Soft” PDE4 Inhibitor Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof (WO2016177845A1)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (trans-2-Ethynylcyclopropyl)benzene | 2165851-63-6 | Benchchem [benchchem.com]
- 6. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-1-Selective Inhibitors Based on the (E)-2′-Des-methyl-sulindac Sulfide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
